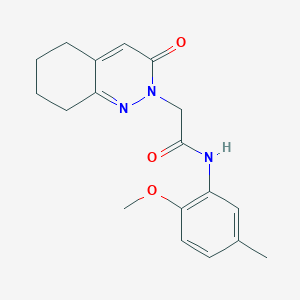

![molecular formula C12H16N2O3 B2687200 2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid CAS No. 888296-99-9](/img/structure/B2687200.png)

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 . It is also known by its IUPAC name (4-{[(propylamino)carbonyl]amino}phenyl)acetic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O3/c1-2-7-13-12(17)14-10-5-3-9(4-6-10)8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)(H2,13,14,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a predicted density of 1.231±0.06 g/cm3 and a predicted boiling point of 394.2±34.0 °C . It is a powder at room temperature .Applications De Recherche Scientifique

Functionalization of Electrodes

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid and similar compounds have been explored for the functionalization of glassy carbon surfaces. This process involves the electrochemical assisted grafting of amino acids to create interfaces with carboxylic groups facing the solution, which can be used for various applications in electrochemical sensors and biosensors (Vanossi et al., 2012).

Crystal Structures and Chiral Complexes

Research on compounds structurally related to this compound includes the study of chiral [Rh(aminocarboxylato)(η4-cod)] complexes. These complexes have shown interesting properties, such as the spontaneous resolution of racemic mixtures into homochiral helix-enantiomers, which could have implications for materials science and enantioselective synthesis (Enamullah et al., 2006).

Antioxidant and Enzyme Inhibition

Transition metal complexes of novel amino acid bearing Schiff base ligands, related in structure to this compound, have been investigated for their antioxidant properties and selective enzyme inhibitory activities. These complexes, particularly those involving zinc, showed promising results in inhibiting xanthine oxidase, an enzyme target for gout treatment, with better efficacy than standard drugs (Ikram et al., 2015).

Polybenzoxazine Precursors

Compounds like phloretic acid, which share functional similarities with this compound, have been used as renewable building blocks for polybenzoxazine precursors. These materials, derived from natural phenolic compounds, demonstrate the potential for creating eco-friendly alternatives to traditional phenol-based benzoxazines, opening new avenues in materials science (Trejo-Machin et al., 2017).

Polymer Synthesis

Weak organic acids, like acetic acid, have facilitated the controlled ring-opening polymerization of α-amino-acid-derived N-thiocarboxyanhydrides, closely related to the functional groups in this compound. This process allows for the production of well-defined polypeptides, indicating potential applications in biomedical and material sciences (Siefker et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-(propylcarbamoylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-7-13-12(17)14-10-5-3-9(4-6-10)8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)(H2,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHONRFHRZZZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC=C(C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2687117.png)

![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2687122.png)

![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2687124.png)

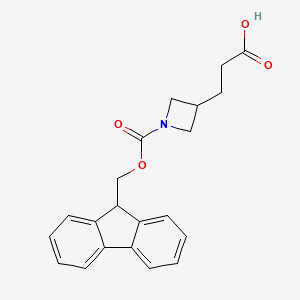

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid](/img/structure/B2687125.png)

![4-hydroxy-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687129.png)

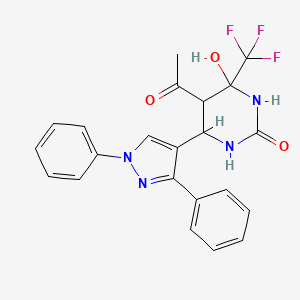

![7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B2687130.png)

![2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2687134.png)

![3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2687135.png)

![3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide](/img/structure/B2687136.png)

![1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2687139.png)

![10-nitro-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2687140.png)